molecular formula C28H29N3O8 B1574142 AG-881

AG-881

Cat. No. B1574142
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. AG-881 specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

Scientific Research Applications

AG-881 in Cancer Therapy

AG-881, identified as vorasidenib, is a potent, brain-penetrant, small-molecule inhibitor of mutant isocitrate dehydrogenase (mIDH) proteins, IDH1 and IDH2. It's primarily used in cancer therapy for patients with IDH1 or IDH2 mutations. AG-881 inhibits the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), leading to tumor cell differentiation. This compound has demonstrated efficacy in both enzymatic, cell-based, and in vivo systems, with significant reduction in 2-HG levels in various cancer models, including acute myeloid leukemia and gliomas. It has entered phase 1 clinical trials for treating advanced solid tumors and hematologic malignancies (Yen et al., 2018).

Structural Insights

Crystal structures of AG-881 in complex with mutant human IDH1 and IDH2 have been solved, providing insight into its binding mode. AG-881 binds in the same allosteric pockets of both IDH1-R132H and IDH2-R140Q, contributing to the understanding of its dual inhibitory action on these mutant enzymes. This knowledge aids the development of future pan-IDH inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Dual Inhibition and Brain Penetration

AG-881, also known as vorasidenib, is a dual inhibitor of both mIDH1 and mIDH2, showing significant brain penetration. Its design and discovery have been critical in addressing gliomas, as it effectively inhibits 2-HG production in glioma tissue. The X-ray cocrystal structures have been crucial in understanding its compound binding site and dual mutant inhibition (Konteatis et al., 2020).

Pharmacophore-Based Exploration

A pharmacophore-based approach has identified AG-881 as a promising candidate for mutant isocitrate dehydrogenase enzymes 1 and 2. This approach, leveraging computational techniques, has facilitated the screening of potential inhibitors and the assessment of their pharmacokinetics and physicochemical properties. AG-881's effectiveness in binding to these enzymes supports its potential in treating lower-grade glioma (Soliman et al., 2022).

properties

Product Name

AG-881

Molecular Formula

C28H29N3O8

Appearance

Solid powder

synonyms

AG-881;  AG 881;  AG881.; none

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.